PF-514273

描述

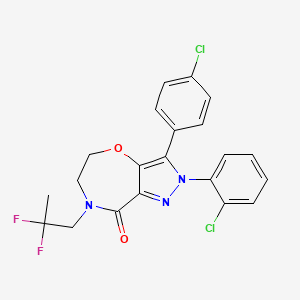

Structure

3D Structure

属性

IUPAC Name |

2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-5,6-dihydropyrazolo[3,4-f][1,4]oxazepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2F2N3O2/c1-21(24,25)12-27-10-11-30-19-17(20(27)29)26-28(16-5-3-2-4-15(16)23)18(19)13-6-8-14(22)9-7-13/h2-9H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMQJSUOOGOWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462142 | |

| Record name | PF-514273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851728-60-4 | |

| Record name | 2-(2-Chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851728-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-514273 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851728604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-514273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-514273 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45FRJ4YGM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to PF-514273: A Highly Selective CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system, and specifically the cannabinoid type 1 (CB1) receptor, has been a focal point for therapeutic drug discovery for decades. Predominantly expressed in the central nervous system, the CB1 receptor is a G-protein coupled receptor (GPCR) that modulates neurotransmitter release, influencing a wide array of physiological processes including appetite, pain sensation, memory, and mood. Its role in appetite regulation made it an attractive target for the treatment of obesity. PF-514273 is a novel, bicyclic lactam-based compound developed by Pfizer that acts as a potent and exceptionally selective antagonist for the CB1 receptor.[1][2] This high selectivity makes it a valuable tool for preclinical research, allowing for the specific interrogation of CB1 receptor function without the confounding effects of CB2 receptor activity.[2] This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism and evaluation workflows.

Pharmacological Profile

This compound distinguishes itself through its high affinity for the CB1 receptor and its remarkable selectivity over the CB2 receptor. This profile has been established through a variety of in vitro and in vivo studies.

Data Presentation

The quantitative pharmacological data for this compound are summarized in the tables below for clear comparison.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Receptor | Value | Species | Reference |

| Ki | Human CB1 | 1.0 nM | Human | [3] |

| Selectivity | CB1 vs. CB2 | >10,000-fold | Human | [2][3] |

Table 2: In Vitro Functional Antagonism

| Parameter | Assay Type | Value | Species | Reference |

| IC50 | Functional Antagonism | 1.0 nM | Not Specified | [4][5] |

Table 3: In Vivo Efficacy

| Animal Model | Effect | Dose (Oral) | Species | Reference |

| Food Intake | 40% reduction | 1 mg/kg | Rat | [6] |

| Ethanol-Induced Conditioned Place Preference | No perturbation | 1 and 5 mg/kg | Mouse | [6] |

| Ethanol-Stimulated Locomotor Activity | Reduction | 1 and 5 mg/kg | Mouse | [6] |

Mechanism of Action

The CB1 receptor is canonically coupled to the inhibitory G-protein, Gi/o.[7] Agonist binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] this compound acts as a competitive antagonist, binding to the CB1 receptor and blocking the downstream signaling typically initiated by endogenous cannabinoids (like anandamide and 2-AG) or synthetic agonists. By preventing the inhibition of adenylyl cyclase, this compound effectively disinhibits cAMP production. Furthermore, as with many GPCRs, agonist-induced activation of the CB1 receptor can lead to its phosphorylation and subsequent recruitment of β-arrestin, which mediates receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways. This compound blocks this agonist-induced β-arrestin recruitment.

Experimental Protocols

Characterization of a selective antagonist like this compound involves a suite of standardized assays to determine its binding affinity and functional potency. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[9]

Objective: To determine the inhibitory constant (Ki) of this compound for the CB1 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human CB1 receptor, or brain tissue homogenates (e.g., rat cerebellum).[7]

-

Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist).

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding (NSB) Control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM CP55,940 or WIN 55,212-2).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

-

Apparatus: 96-well plates, glass fiber filters (e.g., GF/B), vacuum filtration manifold, liquid scintillation counter.

Protocol:

-

Preparation: Dilute the CB1 receptor-containing membranes in binding buffer to a final concentration of 5-20 µg of protein per well.[7]

-

Assay Setup: In a 96-well plate, add reagents in a final volume of 200 µL per well:

-

Total Binding (TB): Binding buffer, [³H]-CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and membrane suspension.

-

Non-specific Binding (NSB): Binding buffer, [³H]-CP55,940, NSB control (e.g., 10 µM CP55,940), and membrane suspension.

-

Competition: Binding buffer, [³H]-CP55,940, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[7]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in wash buffer) using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[9][11]

-

Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding (SB) = TB - NSB.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This functional assay measures the ability of an antagonist to block an agonist's effect on intracellular cAMP levels. Since CB1 is Gi-coupled, an agonist will decrease cAMP. An antagonist will reverse this effect.

Objective: To determine the functional potency (IC50) of this compound by measuring its ability to block agonist-mediated inhibition of cAMP production.

Materials:

-

Cell Line: HEK293 or CHO-K1 cells stably expressing the human CB1 receptor.[8][12]

-

CB1 Agonist: e.g., CP55,940.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[8]

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.[8]

-

cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.[8]

Protocol:

-

Cell Culture: Culture the CB1-expressing cells to ~90% confluency. Harvest the cells and resuspend them in assay buffer at a determined density.[8]

-

Assay Plating: Dispense the cell suspension into a 384-well white plate.

-

Antagonist Addition: Add varying concentrations of this compound (or vehicle for control) to the wells and pre-incubate for 15-30 minutes at room temperature.

-

Agonist/Forskolin Addition: Add a fixed concentration of the CB1 agonist (a concentration that gives ~80% of its maximal effect, EC₈₀) and a fixed concentration of forsklin to all wells. Forskolin is used to stimulate adenylyl cyclase, raising basal cAMP levels to create a measurable window for inhibition.[8]

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis & Detection: Add lysis buffer and the cAMP detection reagents (e.g., HTRF acceptor and donor antibodies) according to the manufacturer's protocol.

-

Measurement: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on a compatible plate reader (e.g., an HTRF-capable reader).

-

Data Analysis:

-

Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of this compound that restores 50% of the agonist-inhibited cAMP signal.

-

β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin from the cytoplasm to the GPCR at the cell membrane upon agonist stimulation. Antagonists block this recruitment. The DiscoverX PathHunter® technology is a common platform for this assay.[13]

Objective: To confirm the antagonist activity of this compound by its ability to block agonist-induced β-arrestin recruitment to the CB1 receptor.

Materials:

-

Cell Line: A cell line engineered to co-express the CB1 receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment (e.g., DiscoverX PathHunter cells).[13]

-

CB1 Agonist: e.g., CP55,940.

-

Test Compound: this compound, serially diluted.

-

Cell Culture Medium & Assay Buffer.

-

Detection Reagents: Chemiluminescent substrate for the complemented enzyme.[13]

Protocol:

-

Cell Plating: Plate the PathHunter cells in a 384-well white assay plate and incubate overnight.

-

Antagonist Addition: Add serial dilutions of this compound to the wells and pre-incubate for 30-60 minutes at 37°C.

-

Agonist Stimulation: Add a pre-determined EC₈₀ concentration of a CB1 agonist to the wells.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment and enzyme fragment complementation.

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature to allow the signal to develop.[14]

-

Measurement: Read the chemiluminescent signal on a plate luminometer.

-

Data Analysis: Plot the relative light units (RLU) against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Summary and Conclusion

This compound is a potent and highly selective CB1 receptor antagonist.[2][3] Its in vitro profile is characterized by nanomolar affinity and functional antagonism at the human CB1 receptor, with a selectivity of over 10,000-fold against the CB2 receptor.[3][4] This exceptional selectivity minimizes off-target effects in experimental systems, making it a superior tool for dissecting the specific roles of the CB1 receptor. In vivo studies have demonstrated its oral activity and ability to reduce food intake in rodents, consistent with the known role of CB1 in appetite regulation.[1][6] While it was advanced to Phase I clinical trials for weight management, its development was not pursued.[1][15] Nevertheless, this compound remains an invaluable research compound for scientists and pharmacologists investigating the intricacies of the endocannabinoid system.

References

- 1. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (this compound), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CB1 antagonist | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of the Novel Cannabinoid CB1 Receptor Antagonist PF 514273 on the Acquisition and Expression of Ethanol Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PF 514273 - AdisInsight [adisinsight.springer.com]

An In-Depth Technical Guide to PF-514273: A Selective Cannabinoid-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-514273 is a potent and highly selective antagonist of the Cannabinoid-1 (CB1) receptor, a key component of the endocannabinoid system involved in regulating a multitude of physiological processes. Developed by Pfizer, this synthetic, bicyclic lactam-based compound has demonstrated significant utility in preclinical research, particularly in studies investigating the role of the CB1 receptor in appetite, metabolism, and reward pathways. Its exceptional selectivity for the CB1 receptor over the CB2 receptor minimizes off-target effects, making it a valuable tool for elucidating the specific functions of CB1 receptor signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, including detailed experimental protocols and a summary of its effects on downstream signaling pathways.

Chemical Structure and Properties

This compound, also known as 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1][2]oxazepin-8(5H)-one, is a synthetic organic compound with a complex heterocyclic structure.[2][3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1][2]oxazepin-8(5H)-one |

| CAS Number | 851728-60-4[3] |

| Molecular Formula | C₂₁H₁₇Cl₂F₂N₃O₂[3] |

| SMILES | O=C1N(CC(F)(C)F)CCOc2c1nn(c2-c(cc4)ccc4Cl)-c3ccccc3Cl[2] |

| InChI Key | FJMQJSUOOGOWBD-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 452.28 g/mol [3] |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO |

| Storage Temperature | -20°C |

Pharmacological Properties

This compound is a high-affinity and exceptionally selective antagonist of the CB1 receptor.[4] This selectivity is a key feature, allowing for the specific investigation of CB1 receptor function without the confounding effects of CB2 receptor modulation.

Receptor Binding Affinity

The primary pharmacological characteristic of this compound is its potent and selective binding to the CB1 receptor. In vitro binding assays have demonstrated a significant difference in its affinity for CB1 versus CB2 receptors.

Table 3: In Vitro Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) | Selectivity (CB2/CB1) |

| Human CB1 | 1.0[4] | >10,000-fold[4] |

| Human CB2 | >10,000[4] |

Functional Activity

As a CB1 receptor antagonist, this compound blocks the downstream signaling initiated by the binding of endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or exogenous agonists to the CB1 receptor. This antagonism has been demonstrated in various functional assays.

In Vivo Efficacy

Preclinical studies in rodent models have shown that this compound effectively reduces food intake and body weight, consistent with the known role of the CB1 receptor in appetite regulation.[1] In a study investigating the role of the CB1 receptor in ethanol reward, this compound was administered to mice and was found to reduce locomotor activity, indicating central nervous system penetration and target engagement.[3]

Signaling Pathways and Experimental Workflows

The antagonism of the CB1 receptor by this compound modulates several key intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the CB1 receptor signaling pathway and a typical experimental workflow for characterizing a novel CB1 receptor antagonist like this compound.

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist, a conformational change in the receptor leads to the dissociation of the G-protein subunits, initiating downstream signaling events. As an antagonist, this compound prevents these events from occurring.

Caption: CB1 Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow for Characterization of a Novel CB1 Antagonist

The characterization of a novel compound like this compound follows a logical progression from initial binding studies to functional assays and finally to in vivo efficacy models.

Caption: Experimental Workflow for a Novel CB1 Antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CB1 receptor antagonists like this compound.

Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a test compound for the CB1 receptor by competing with a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing human CB1 receptors (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]CP-55,940 or [³H]SR141716A.

-

Test compound: this compound.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.

-

96-well filter plates (e.g., GF/B).

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at its Kₑ), and the serially diluted this compound.

-

For total binding wells, add only radioligand and buffer. For non-specific binding wells, add radioligand and a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Initiate the binding reaction by adding the cell membrane suspension to each well.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of this compound from the competition curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (for Functional Antagonism)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

-

Materials:

-

CHO or HEK293 cells stably expressing the human CB1 receptor.

-

CB1 receptor agonist (e.g., CP-55,940).

-

This compound.

-

Forskolin.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

-

-

Procedure:

-

Plate the CB1-expressing cells in a 96- or 384-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of a CB1 agonist (typically the EC₈₀) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP level).

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Generate a dose-response curve for this compound and determine its IC₅₀ value.

-

[³⁵S]GTPγS Binding Assay (for Functional Antagonism)

This functional assay measures the ability of an antagonist to block agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

-

Materials:

-

Cell membranes expressing human CB1 receptors.

-

CB1 receptor agonist (e.g., CP-55,940).

-

This compound.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, GDP (to ensure G-proteins are in the inactive state), and the serially diluted this compound.

-

Add a fixed concentration of the CB1 agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its functional potency.

-

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of the endocannabinoid system. Its potent and selective antagonism of the CB1 receptor allows for precise dissection of CB1-mediated physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies, facilitating further exploration of the therapeutic potential of targeting the CB1 receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyp3a4-Mediated in vitro Metabolism and in vivo Disposition of Lorlatinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Discovery and Development of PF-514273, a Selective CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical development of PF-514273, a potent and highly selective cannabinoid-1 (CB1) receptor antagonist developed by Pfizer.[1] this compound emerged from a focused drug discovery program aimed at identifying novel therapeutic agents for the treatment of obesity. This document provides a comprehensive overview of the compound's pharmacological properties, including its binding affinity and functional activity, along with the detailed experimental protocols utilized for its characterization. Furthermore, this guide outlines the preclinical in vivo studies that established its efficacy in animal models of food intake. While the clinical development of this compound was discontinued in Phase I, the data and methodologies presented herein offer valuable insights for researchers in the fields of cannabinoid biology, metabolic disorders, and drug discovery.

Introduction

The endocannabinoid system, and specifically the CB1 receptor, plays a significant role in regulating energy balance and food intake. This has made the CB1 receptor an attractive target for the development of anti-obesity therapeutics. Pfizer initiated a drug discovery program to identify potent and selective CB1 receptor antagonists with favorable pharmacokinetic and safety profiles. This effort led to the discovery of this compound, a novel, bicyclic lactam-based compound.

Mechanism of Action: Selective CB1 Receptor Antagonism

This compound functions as a high-affinity and selective antagonist of the CB1 receptor. Its mechanism of action involves blocking the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor, thereby inhibiting its downstream signaling.

Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various ion channels, including inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. Antagonism by this compound blocks these signaling cascades.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high binding affinity and selectivity for the CB1 receptor over the CB2 receptor.

| Parameter | Value | Receptor |

| Ki | 1 nM | Human CB1 |

| Ki | >10,000 nM | Human CB2 |

| IC50 | 1 nM | Human CB1 |

Table 1: In Vitro Binding Affinity of this compound.[2]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Radioligand: [3H]CP-55,940 was used as the radiolabeled agonist.

-

Incubation: Assays were performed in a 96-well plate format. Membranes (10-20 µg protein) were incubated with various concentrations of this compound and a fixed concentration of [3H]CP-55,940 for 90 minutes at 30°C.

-

Non-specific Binding: Determined in the presence of a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

-

Termination and Filtration: The binding reaction was terminated by rapid filtration through a GF/B filter plate using a cell harvester. The filters were washed with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Scintillation fluid was added to the dried filter plate, and radioactivity was quantified using a microplate scintillation counter.

-

Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To assess the functional antagonist activity of this compound at the CB1 receptor.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assays.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.

-

Reagents:

-

GDP (10 µM final concentration)

-

[³⁵S]GTPγS (0.1 nM final concentration)

-

CB1 receptor agonist (e.g., CP-55,940)

-

-

Incubation: Membranes were pre-incubated with various concentrations of this compound for 15 minutes at 30°C. The CB1 agonist was then added, followed immediately by [³⁵S]GTPγS. The incubation continued for 60 minutes at 30°C.

-

Termination and Filtration: Similar to the radioligand binding assay, the reaction was terminated by rapid filtration through a GF/B filter plate.

-

Detection and Analysis: Radioactivity was quantified by scintillation counting. Data were analyzed to determine the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Rodent Feeding Studies

Objective: To evaluate the effect of this compound on food intake in a rodent model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used. The animals were acclimated to the housing conditions and diet before the study.

-

Housing: Animals were individually housed to allow for accurate food intake monitoring.

-

Diet: A standard chow diet was provided.

-

Dosing: this compound was administered orally (p.o.) via gavage. A vehicle control group was included.

-

Food Intake Measurement: Pre-weighed food was provided, and the amount consumed was measured at various time points post-dosing.

-

Data Analysis: The effect of this compound on cumulative food intake was compared to the vehicle-treated group using appropriate statistical methods.

Discovery and Development Timeline

The development of this compound followed a structured path from initial lead identification to preclinical candidate selection and eventual entry into clinical trials.

Clinical Development and Discontinuation

This compound advanced to Phase I clinical trials under the identifier NCT00523535 to assess its safety, tolerability, and pharmacokinetics in human subjects. However, the clinical development of this compound was subsequently discontinued. The specific reasons for the discontinuation have not been publicly detailed by Pfizer.

Conclusion

This compound is a potent and highly selective CB1 receptor antagonist that demonstrated efficacy in preclinical models of obesity. The data and experimental protocols outlined in this technical guide provide a comprehensive overview of its discovery and early development. While its clinical development was halted, the information presented remains a valuable resource for researchers working on the endocannabinoid system and the development of novel therapeutics for metabolic disorders. The methodologies described can be adapted for the characterization of other GPCR ligands, and the structure-activity relationships established during the lead optimization of this compound can inform future drug design efforts targeting the CB1 receptor.

References

PF-514273: A Technical Guide to its High Selectivity for the Cannabinoid CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of PF-514273, a potent and highly selective antagonist for the cannabinoid CB1 receptor. The document details its binding affinity and functional activity, offering a comparative view of its selectivity over the CB2 receptor. Furthermore, it outlines the experimental methodologies and signaling pathways central to understanding its mechanism of action.

Quantitative Analysis of Receptor Binding and Functional Activity

The selectivity of this compound for the CB1 receptor over the CB2 receptor is a defining characteristic of its pharmacological profile. This selectivity has been quantified through rigorous binding affinity and functional assays.

| Parameter | This compound | Reference Compound | Receptor |

| Binding Affinity (Ki) | 1.0 nM[1] | CB1 | |

| >10,000 nM (estimated) | CB2 | ||

| Functional Activity (IC50) | 1.0 nM[2] | CB1 | |

| Selectivity Ratio (Ki) | >10,000-fold (CB1 vs. CB2)[1][3] |

Note: The Ki value for the CB2 receptor is estimated based on the reported >10,000-fold selectivity and the known Ki for the CB1 receptor.

Experimental Protocols

The determination of the binding and functional parameters of this compound involves standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Displacement Binding Assay for CB1 and CB2 Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [3H]CP55,940 (a high-affinity cannabinoid receptor agonist).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

GF/C glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]CP55,940 (at a concentration near its Kd), and varying concentrations of this compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of a non-radiolabeled ligand is added.

-

Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay for CB1 Receptor Antagonism

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of CB1 receptor activation.

Materials:

-

Cells stably co-expressing the human CB1 receptor and a cAMP-sensitive reporter system (e.g., GloSensor™).

-

CB1 receptor agonist (e.g., CP55,940).

-

Test compound: this compound.

-

Forskolin (an adenylyl cyclase activator).

-

Assay buffer/medium (e.g., HBSS with 10 mM HEPES).

-

Luminometer.

Procedure:

-

Cell Preparation: Plate the cells in a white, clear-bottom 96-well plate and allow them to attach overnight.

-

Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing varying concentrations of this compound or vehicle. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of a CB1 receptor agonist (typically at its EC80 concentration) to all wells except the basal control.

-

Adenylyl Cyclase Activation: Add forskolin to all wells to stimulate cAMP production.

-

Signal Detection: Measure the luminescence at various time points or at a fixed endpoint using a luminometer. The signal is inversely proportional to the level of cAMP.

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in the forskolin-stimulated cAMP signal is quantified. The IC50 value, representing the concentration of this compound that restores 50% of the maximal agonist effect, is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the CB1 receptor and a typical experimental workflow for determining antagonist activity.

Figure 1. CB1 Receptor Signaling Pathway.

Figure 2. Radioligand Binding Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid CB1 receptors fail to cause relaxation, but couple via Gi/Go to the inhibition of adenylyl cyclase in carotid artery smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of PF-514273.

An in-depth analysis of the pharmacokinetic and pharmacodynamic properties of PF-05174273, a potent and reversible inhibitor of acetyl-CoA carboxylase (ACC), is presented in this technical guide. The information is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetics of PF-05174273

The pharmacokinetic profile of PF-05174273 has been characterized in healthy volunteers and in specific populations, such as individuals with hepatic impairment.

Single Ascending Dose (SAD) in Healthy Volunteers

Following a single oral dose in healthy volunteers, PF-05174273 is absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 2 to 4 hours. The exposure to PF-05174273, as measured by the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), increases in a dose-proportional manner. The terminal half-life of the compound is estimated to be between 21 and 29 hours.

Table 1: Pharmacokinetic Parameters of PF-05174273 Following a Single Oral Dose in Healthy Volunteers

| Dose | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng*hr/mL) | t1/2 (hr) |

| 10 mg | 134 | 4.0 | 3390 | 29 |

| 25 mg | 338 | 3.0 | 8510 | 28 |

| 75 mg | 920 | 2.0 | 23100 | 25 |

| 200 mg | 2250 | 2.0 | 54500 | 21 |

Data sourced from a Phase 1 clinical trial in healthy volunteers.

Multiple Ascending Dose (MAD) in Healthy Volunteers

In multiple-dose studies, PF-05174273 reached steady-state concentrations after approximately 6 to 8 days of once-daily dosing. The accumulation of the drug in plasma was consistent with its terminal half-life.

Table 2: Pharmacokinetic Parameters of PF-05174273 at Steady State in Healthy Volunteers

| Dose (once daily) | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCtau (ng*hr/mL) |

| 10 mg | 237 | 4.0 | 4480 |

| 25 mg | 617 | 3.0 | 11800 |

| 50 mg | 1150 | 2.0 | 21900 |

Data sourced from a Phase 1 clinical trial in healthy volunteers.

Effect of Food

The administration of PF-05174273 with a high-fat meal resulted in a delayed Tmax and a modest increase in Cmax and AUC, suggesting that food does not have a clinically significant impact on its absorption.

Pharmacokinetics in Hepatically Impaired Subjects

A study in subjects with mild, moderate, and severe hepatic impairment showed that the unbound exposure to PF-05174273 was higher in these individuals compared to healthy controls. This suggests that dose adjustments may be necessary for patients with liver dysfunction.

Table 3: Unbound PF-05174273 Pharmacokinetic Parameters in Hepatically Impaired Subjects vs. Healthy Controls

| Population | Geometric Mean Unbound Cmax Ratio | Geometric Mean Unbound AUCinf Ratio |

| Mild Hepatic Impairment | 1.13 | 1.29 |

| Moderate Hepatic Impairment | 1.02 | 1.46 |

| Severe Hepatic Impairment | 1.62 | 2.11 |

Data represents the ratio of parameters in hepatically impaired subjects to those in healthy matched controls.

Experimental Protocols: Pharmacokinetic Analysis

The pharmacokinetic parameters of PF-05174273 were determined through a series of clinical trials.

Study Design

The studies were typically randomized, double-blind, and placebo-controlled. Doses were administered orally to subjects after an overnight fast.

Sample Collection

Serial blood samples were collected at predefined time points before and after drug administration. Plasma was separated from the blood samples and stored frozen until analysis.

Bioanalytical Method

The concentration of PF-05174273 in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis

Non-compartmental analysis was used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and terminal half-life, from the plasma concentration-time data.

Caption: Workflow for Pharmacokinetic Assessment.

Pharmacodynamics of PF-05174273

PF-05174273 is a direct inhibitor of ACC, a key enzyme in the de novo lipogenesis (DNL) pathway. By inhibiting ACC, PF-05174273 reduces the synthesis of fatty acids.

Pharmacodynamic Effects

In clinical studies, the pharmacodynamic activity of PF-05174273 was assessed by measuring the inhibition of fatty acid synthesis. A dose-dependent inhibition of DNL was observed following both single and multiple doses of PF-05174273.

Table 4: Inhibition of Fatty Acid Synthesis by PF-05174273 in Healthy Volunteers

| Dose | Maximum Inhibition (%) |

| 10 mg | >90% |

| 25 mg | >95% |

| 75 mg | >98% |

| 200 mg | >99% |

Data represents the mean maximum inhibition of fatty acid synthesis following a single dose.

Experimental Protocols: Pharmacodynamic Analysis

Tracer Studies

The effect of PF-05174273 on DNL was evaluated using stable isotope tracer techniques. Subjects were administered a tracer, such as [1,2-13C2]acetic acid, and the incorporation of the tracer into plasma lipids was measured.

Sample Analysis

The enrichment of the tracer in plasma triglycerides was quantified using gas chromatography-mass spectrometry (GC/MS). The rate of fatty acid synthesis was then calculated from the tracer enrichment data.

Caption: Inhibition of ACC by PF-05174273.

A Technical Guide to PF-514273 (CAS 851728-60-4): A Highly Selective CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-514273 is a synthetic, bicyclic lactam-based molecule developed by Pfizer that acts as a potent and exceptionally selective antagonist for the cannabinoid 1 (CB1) receptor. With a CAS number of 851728-60-4, this compound has been a valuable tool in preclinical research aimed at understanding the physiological roles of the CB1 receptor. Its high affinity for the CB1 receptor, coupled with a remarkable >10,000-fold selectivity over the CB2 receptor, minimizes off-target effects and allows for precise investigation of CB1-mediated signaling pathways.[1][2] Initially investigated for the treatment of obesity, its clinical development was discontinued for reasons that have not been publicly disclosed.[3] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

This compound, with the IUPAC name 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][4][5]oxazepin-8(5H)-one, is a synthetic organic compound.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 851728-60-4 | |

| Molecular Formula | C21H17Cl2F2N3O2 | [1] |

| Molecular Weight | 452.28 g/mol | [1] |

| IUPAC Name | 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][4]oxazepin-8(5H)-one | [1] |

| Synonyms | PF 514273, PF514273, compound 19d | [4] |

| Physical Appearance | White solid | [6] |

| Solubility | <45.23 mg/mL in DMSO; <22.61 mg/mL in ethanol | [6] |

Mechanism of Action and Pharmacology

This compound functions as a high-affinity antagonist of the CB1 receptor.[2][4] The CB1 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems. Endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), activate the CB1 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels through its coupling with Gi/o proteins.

By acting as an antagonist, this compound binds to the CB1 receptor but does not activate it, thereby blocking the effects of endogenous cannabinoids and preventing the downstream signaling cascade. This mechanism of action underlies its therapeutic potential in conditions where the endocannabinoid system is overactive, such as in obesity, where it is thought to play a role in regulating appetite and energy balance.

Receptor Binding Affinity

The defining characteristic of this compound is its high affinity and selectivity for the CB1 receptor. The binding affinities (Ki) are presented in the table below.

| Receptor | Ki (nM) | Reference |

| CB1 | 1 | [2] |

| CB2 | > 10,000 | [2] |

This remarkable selectivity of over 10,000-fold for the CB1 receptor compared to the CB2 receptor makes this compound a highly specific pharmacological tool.[1][2]

In Vitro and In Vivo Activity

-

In Vivo: Preclinical studies in rodent models have demonstrated the oral activity of this compound. It has been shown to inhibit food intake, which supported its initial investigation as a potential treatment for obesity.[2][7] Additionally, studies have explored its effects on ethanol-induced conditioned place preference, where it was found to reduce locomotor activity but did not affect the acquisition or expression of ethanol-induced preference, suggesting a more significant role in consummatory behavior than in reward pathways.

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are not fully available. However, based on standard methodologies in the field, the following sections outline the likely approaches used.

CB1 Receptor Binding Assay (General Protocol)

Radioligand binding assays are commonly used to determine the binding affinity of a compound to a receptor.

Objective: To determine the Ki of this compound for the CB1 receptor.

Materials:

-

Cell membranes expressing the human CB1 receptor.

-

Radioligand, e.g., [3H]CP55,940 (a high-affinity CB1 agonist).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA).

-

Non-specific binding control (a high concentration of a known CB1 ligand).

-

Glass fiber filters.

-

Scintillation counter.

Method:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Food Intake Study in Rodents (General Protocol)

Objective: To assess the effect of this compound on food intake in a rodent model of obesity.

Materials:

-

Male rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Standard or high-fat diet.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Metabolic cages for monitoring food consumption.

Method:

-

Acclimatize the animals to the housing conditions and diet.

-

Divide the animals into treatment groups (vehicle and different doses of this compound).

-

Administer this compound or vehicle orally at a specific time before the dark cycle (the primary feeding period for rodents).

-

Measure food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

-

Analyze the data to determine if this compound significantly reduces food intake compared to the vehicle control.

-

Body weight changes can also be monitored over a longer treatment period.

Synthesis

The synthesis of this compound was first reported in the Journal of Medicinal Chemistry in 2009. While a detailed, step-by-step protocol is not provided in the main publication, the general synthetic scheme involves the construction of a pyrazole core followed by the formation of the oxazepine ring system and subsequent N-alkylation. The discovery paper provides a reaction scheme that outlines the key transformations.

Clinical Development and Discontinuation

This compound was advanced to Phase I clinical trials by Pfizer for the treatment of obesity.[3] However, its development was discontinued in early 2008.[3] The specific reasons for the discontinuation have not been made public. It is important to note that other obesity drug candidates from Pfizer, such as danuglipron and lotiglipron, were also discontinued in later years due to safety concerns, including liver enzyme elevations.[1][2][4][7] However, there is no public information directly linking these reasons to the discontinuation of this compound.

Visualizations

Signaling Pathway

References

- 1. contemporaryhealth.co.uk [contemporaryhealth.co.uk]

- 2. Pfizer cancels twice-daily weight-loss pill after disappointing trial results [advisory.com]

- 3. PF 514273 - AdisInsight [adisinsight.springer.com]

- 4. ramaonhealthcare.com [ramaonhealthcare.com]

- 5. apnews.com [apnews.com]

- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pfizer Drops Early-Stage Obesity Drug Following Disappointing Phase I Data - BioSpace [biospace.com]

PF-514273: A Technical Guide for Researchers

This document provides a comprehensive overview of PF-514273, a potent and highly selective cannabinoid receptor 1 (CB1) antagonist. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and therapeutic potential of this compound.

Chemical Identity

This compound is a synthetic, bicyclic lactam-based compound developed by Pfizer. Its systematic IUPAC name is 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1]oxazepin-8(5H)-one .[1][2][3]

| Identifier | Value |

| IUPAC Name | 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1]oxazepin-8(5H)-one |

| Synonyms | PF 514273, PF-0514273, compound 19d[2][3][4][5] |

| CAS Number | 851728-60-4[1][2][3] |

| Molecular Formula | C21H17Cl2F2N3O2[1][2][3][6] |

| Molar Mass | 452.28 g·mol−1[1] |

| InChIKey | FJMQJSUOOGOWBD-UHFFFAOYSA-N[1][2][6] |

Mechanism of Action and Selectivity

This compound functions as a high-affinity antagonist for the CB1 receptor. A key characteristic of this compound is its exceptional selectivity for the CB1 receptor over the closely related CB2 receptor, with a reported selectivity of approximately 10,000-fold.[1] This high degree of selectivity minimizes off-target effects and makes this compound a valuable tool for specifically investigating CB1 receptor-mediated physiological and pathological processes.

The antagonism of the CB1 receptor by this compound has been shown to inhibit food intake in vivo, highlighting its potential for the treatment of obesity.[7]

Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids (such as anandamide and 2-arachidonoylglycerol), primarily couples to the Gi/o family of G-proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1 receptor activation modulates ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

As a CB1 receptor antagonist, this compound blocks the binding of endocannabinoids and other agonists, thereby preventing the initiation of this downstream signaling cascade.

Figure 1. Simplified signaling pathway of the CB1 receptor and the antagonistic action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary literature. The following provides a generalized workflow for a key in vitro experiment to determine the binding affinity and selectivity of a compound like this compound.

Radioligand Binding Assay Workflow

Figure 2. General workflow for a radioligand binding assay to determine receptor affinity.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either the human CB1 or CB2 receptor.

-

Competition Binding: Membranes are incubated with a known concentration of a radiolabeled CB1/CB2 agonist (e.g., [³H]CP-55,940) and varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB1 | 1 nM | |

| CB2 | >10,000 nM | ||

| Selectivity (CB2 Ki / CB1 Ki) | - | ~10,000-fold | [1] |

Clinical Development

This compound was advanced to human clinical trials for weight management.[7] However, the highest phase of development reached was Phase 1, and the drug has since been discontinued.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. UNII - 45FRJ4YGM2 [precision.fda.gov]

- 3. This compound [drugfuture.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

The Role of PF-514273 in Endocannabinoid System Research: A Technical Guide

A noteworthy clarification: The compound PF-514273 is a highly selective cannabinoid receptor 1 (CB1) antagonist, not a fatty acid amide hydrolase (FAAH) inhibitor. This guide will detail the role of this compound in endocannabinoid research, with comparative insights into the actions of FAAH inhibitors to provide a comprehensive overview of different modes of endocannabinoid system modulation.

Introduction to this compound

This compound is a potent and exceptionally selective antagonist for the CB1 receptor.[1] Developed by Pfizer, its primary significance in research stems from its approximately 10,000-fold selectivity for the CB1 receptor over the CB2 receptor.[1] This high selectivity makes it a valuable tool for distinguishing the specific physiological and pathological roles of the CB1 receptor without the confounding effects of CB2 receptor modulation, a limitation of many other cannabinoid receptor antagonists.[1]

Initially investigated for the treatment of obesity, this compound advanced to Phase I clinical trials.[2] Its mechanism of action in weight management is linked to the blockade of CB1 receptors in the central nervous system, which are known to regulate appetite and food intake.

Mechanism of Action: CB1 Receptor Antagonism

The endocannabinoid system (ECS) is a crucial neuromodulatory system comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[3][4] The CB1 receptor is one of the most abundant G protein-coupled receptors in the brain and is a primary target of the main psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC).[4][5]

Endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are synthesized on demand in postsynaptic neurons. They travel retrogradely across the synapse to bind to presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release.[4] This process is a key mechanism for regulating synaptic plasticity.

This compound acts by binding to the CB1 receptor and preventing its activation by endocannabinoids or exogenous agonists. This blockade inhibits the downstream signaling cascade, which includes the modulation of ion channels and adenylyl cyclase.

Figure 1: Signaling pathway of this compound at the synapse.

Quantitative Data

The following table summarizes the key in vitro binding affinities of this compound.

| Parameter | Receptor | Value | Reference |

| Ki | Human CB1 | 1 nM | |

| Ki | Human CB2 | >10,000 nM |

Experimental Protocols

In Vitro CB1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human CB1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., KAN-Ts cells).

-

Radioligand: A radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]CP-55,940) is used.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (this compound), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Guide to Targeting the Endocannabinoid System in Drug Design | MDPI [mdpi.com]

- 4. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In-Vitro Use of PF-514273, a Selective CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in-vitro characterization of PF-514273, a potent and highly selective antagonist of the Cannabinoid Type 1 (CB1) receptor. The following sections describe the necessary materials, step-by-step procedures for key cellular assays, and methods for data analysis to assess the antagonistic properties of this compound.

Introduction to this compound

This compound is a small molecule antagonist of the CB1 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. The CB1 receptor is a key component of the endocannabinoid system and is involved in regulating a wide range of physiological processes. This compound exhibits high affinity and remarkable selectivity for the CB1 receptor over the CB2 receptor, making it a valuable tool for studying the specific roles of the CB1 receptor in various biological systems.

Data Presentation: In-Vitro Activity of this compound

The following table summarizes the key in-vitro quantitative data for this compound, demonstrating its high-affinity binding and potent antagonism of the human CB1 receptor.

| Parameter | Value | Receptor | Assay Type | Reference |

| Ki | 1.0 nM | Human CB1 | Radioligand Binding Assay | [1] |

| IC50 | 1 nM | Human CB1 | Functional Assay | [2] |

| Selectivity | >10,000-fold | CB1 vs. CB2 | Radioligand Binding Assay | [1] |

Signaling Pathway of the CB1 Receptor

The CB1 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels and activate other signaling cascades, such as the MAPK/ERK pathway. As a competitive antagonist, this compound binds to the CB1 receptor and blocks the binding of agonists, thereby preventing the initiation of these downstream signaling events.

Experimental Protocols

This section provides detailed protocols for three key in-vitro cellular assays to characterize the antagonistic properties of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

References

Application Notes and Protocols: Dissolving PF-514273 in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-514273 is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3][4] With a Ki value of 1 nM for CB1 and over 10,000-fold selectivity against the CB2 receptor, it is a valuable tool for investigating the endocannabinoid system.[1][5] Its utility in research, particularly in studies related to obesity and metabolic disorders, necessitates standardized protocols for its preparation and use.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[1][6]

This document provides a detailed protocol for the dissolution of this compound in DMSO, guidelines for preparing working solutions, and relevant data on its physicochemical properties.

Physicochemical and Solubility Data

Proper preparation of this compound solutions begins with an understanding of its key properties. The following table summarizes essential quantitative data for this compound.

| Property | Value | References |

| Chemical Name | 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][2][7]oxazepin-8(5H)-one | [2][4] |

| CAS Number | 851728-60-4 | [1][5][6] |

| Molecular Formula | C₂₁H₁₇Cl₂F₂N₃O₂ | [1][5][6] |

| Molecular Weight | 452.28 g/mol | [1][5][6] |

| Appearance | White to beige powder | [1] |

| Purity | ≥98% (HPLC) | [1][5][6] |

| Solubility in DMSO | >5 mg/mL (may require warming); Soluble up to 100 mM | [1][6] |

| Storage (Solid) | -20°C | [1] |

| Storage (Stock Solution) | Store below -20°C for several months | [6] |

Signaling Pathway of this compound

This compound exerts its effect by blocking the CB1 receptor, thereby preventing the downstream signaling typically initiated by endocannabinoids like anandamide (AEA) or 2-arachidonoylglycerol (2-AG). The diagram below illustrates this mechanism of action.

Experimental Protocols

Safety Precautions

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMSO can facilitate skin absorption of dissolved compounds.[8]

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted by modifying the mass of this compound and the volume of DMSO.

Materials:

-

This compound powder (MW: 452.28 g/mol )

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heating block (optional, set to 37°C)

-

Ultrasonic bath (optional)

Workflow Diagram:

Procedure:

-

Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.001 L × 452.28 g/mol × 1000 mg/g = 4.52 mg

-

-

Weighing: Accurately weigh 4.52 mg of this compound powder and place it in a sterile vial.

-

Solvent Addition: Add 1 mL of high-purity DMSO to the vial containing the powder.

-

Dissolution:

-

Cap the vial securely and vortex the mixture vigorously for 2-3 minutes.

-

Visually inspect the solution against a light source to ensure all solid particles have dissolved. This compound can be difficult to dissolve at higher concentrations.

-

-

Assisted Dissolution (If Necessary):

-

Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots in tightly sealed vials at -20°C or -80°C. The stock solution is stable for several months when stored below -20°C.[6]

-

Protocol for Preparing Working Solutions for Cell-Based Assays

It is critical to minimize the final concentration of DMSO in cell culture media, as it can be cytotoxic at levels above 0.5% and can still have effects on cellular function at 0.1%.[9][10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Procedure:

-

Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature. Once thawed, warm it by hand and vortex for 3 minutes to ensure the compound remains fully dissolved.[11]

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or a buffered saline solution (e.g., PBS). This helps prevent the compound from precipitating when added to the final aqueous culture medium.

-

Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.

-

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

This is a 1:1000 dilution.

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

The final DMSO concentration will be 0.1%.

-

-

-

Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

By adhering to these detailed protocols, researchers can ensure the accurate and reproducible preparation of this compound for various experimental applications.

References

- 1. This compound ≥98% (HPLC) | 851728-60-4 [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (this compound), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-techne.com [bio-techne.com]

- 6. biocrick.com [biocrick.com]

- 7. apexbt.com [apexbt.com]

- 8. lifetein.com [lifetein.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of the Novel Cannabinoid CB1 Receptor Antagonist PF 514273 on the Acquisition and Expression of Ethanol Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Vivo Rodent Studies with PF-514273

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the in-vivo use of PF-514273, a highly selective cannabinoid 1 (CB1) receptor antagonist, in rodent models of obesity.

Introduction

This compound is a potent and exceptionally selective antagonist of the CB1 receptor, developed by Pfizer. Its high selectivity makes it a valuable tool for investigating the role of the CB1 receptor in various physiological processes, including appetite, metabolism, and energy homeostasis. Published research indicates that this compound exhibits robust oral activity in rodent models of food intake, suggesting its potential as a therapeutic agent for weight management.

Mechanism of Action: CB1 Receptor Antagonism

The endocannabinoid system, and specifically the CB1 receptor, plays a crucial role in regulating energy balance. Activation of the CB1 receptor by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or exogenous agonists (like Δ⁹-tetrahydrocannabinol from cannabis) is known to stimulate appetite and promote energy storage.

This compound acts by blocking the CB1 receptor, thereby inhibiting these orexigenic (appetite-stimulating) and metabolic effects. This antagonism is the basis for its potential anti-obesity effects.

CB1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the CB1 receptor and the inhibitory action of this compound.

Recommended Dosage for In-Vivo Rodent Studies

While the seminal paper by Dow et al. (2009) mentions robust oral activity in rodent models of food intake, specific dosages from this initial study are not publicly detailed. However, based on studies with other potent and selective CB1 receptor antagonists in rodent obesity models, a recommended dosage range for this compound can be inferred.

Data Summary: Dosages of CB1 Receptor Antagonists in Rodent Obesity Studies

| Compound | Species | Route of Administration | Dosage Range | Observed Effects |

| Rimonabant (SR141716) | Mouse (diet-induced obesity) | Oral | 10 mg/kg/day | Reduced food intake and body weight[1] |

| AM4113 | Rat | Intraperitoneal | 2 - 10 mg/kg | Transient reduction in food intake, sustained reduction in body weight gain |

| AM4113 | Rat | Oral | 50 mg/kg | Inhibition of food intake and body weight gain |

| AM251 | Mouse (diet-induced obesity) | Oral | 30 mg/kg/day | Reduced food intake and body weight[2] |

| This compound | Mouse | Not specified (likely intraperitoneal) | 1 - 5 mg/kg | Reduced locomotor activity |

Recommended Starting Dose for this compound in Rodent Obesity Studies:

Based on the available data for analogous compounds, a starting dose of 3-10 mg/kg administered orally once daily is recommended for this compound in diet-induced obese mice or rats. Dose-response studies should be conducted to determine the optimal dose for a specific experimental paradigm.

Experimental Protocols

Diet-Induced Obesity (DIO) Model

A common and relevant model for studying the effects of anti-obesity compounds is the diet-induced obesity model.

Protocol:

-

Animal Model: Male C57BL/6J mice, 8 weeks of age.

-

Housing: House animals in a temperature-controlled facility with a 12-hour light/dark cycle.

-

Diet:

-

Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

-

DIO Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.

-

-

Acclimatization: Prior to the start of treatment, allow the animals to acclimatize to handling and the oral gavage procedure for at least one week.

-

Grouping: Randomize the obese mice into treatment and vehicle control groups based on body weight.

Preparation and Administration of this compound

Due to the hydrophobic nature of this compound, an appropriate vehicle is necessary for oral administration.

Recommended Vehicle Formulations for Oral Gavage:

-

Aqueous Suspension: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water with 0.1% (v/v) Tween 80.

-

Oil-based Solution: Corn oil or sesame oil.

Preparation Protocol (Aqueous Suspension):

-

Weigh the required amount of this compound.

-

Create a paste by adding a small amount of the vehicle to the compound.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

-

Prepare fresh daily before administration.

Administration:

-